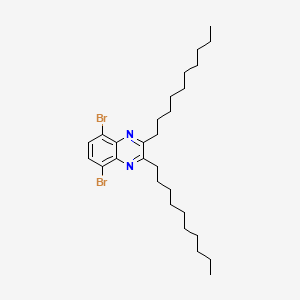
5,8-Dibromo-2,3-didecylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2,3-didecylquinoxaline: is a chemical compound with the molecular formula C28H44Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 5 and 8, along with decyl groups at positions 2 and 3, makes this compound unique. It is typically found as a pale yellow solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-didecylquinoxaline typically involves the bromination of 2,3-didecylquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,8-Dibromo-2,3-didecylquinoxaline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of quinoxaline dicarboxylic acids.
Reduction: Formation of 2,3-didecylquinoxaline.
Applications De Recherche Scientifique
Chemistry: 5,8-Dibromo-2,3-didecylquinoxaline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: While specific medicinal applications are not well-documented, quinoxaline derivatives are known for their antimicrobial and anticancer properties. Thus, this compound may have potential in drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2,3-didecylquinoxaline is not extensively studied. based on its structure, it is likely to interact with biological targets through π-π stacking interactions and hydrogen bonding. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets.
Comparaison Avec Des Composés Similaires
5,8-Dibromo-2,3-diphenylquinoxaline: This compound has phenyl groups instead of decyl groups, making it less hydrophobic and more rigid.
2,3-Didecylquinoxaline:
5,8-Dibromoquinoxaline: Lacks the decyl groups, making it less hydrophobic and more soluble in polar solvents.
Uniqueness: 5,8-Dibromo-2,3-didecylquinoxaline is unique due to the combination of bromine atoms and long alkyl chains. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures .
Activité Biologique
5,8-Dibromo-2,3-didecylquinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique brominated and didecylated structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
- CAS Number : 1236490-06-4
- Molecular Formula : C28H44Br2N2
- Molecular Weight : 568.47 g/mol
- Purity : >98%
Synthesis
The synthesis of this compound typically involves the bromination of a precursor quinoxaline compound followed by alkylation with dodecyl halides. The reaction conditions are critical for achieving high yields and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
A study highlighted the compound's ability to inhibit cancer cell proliferation. In particular:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range, indicating potent anticancer activity.
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It has been suggested that it interacts with certain receptors that regulate cell growth and apoptosis.
Case Studies
Propriétés
Formule moléculaire |
C28H44Br2N2 |
|---|---|
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
5,8-dibromo-2,3-didecylquinoxaline |
InChI |
InChI=1S/C28H44Br2N2/c1-3-5-7-9-11-13-15-17-19-25-26(20-18-16-14-12-10-8-6-4-2)32-28-24(30)22-21-23(29)27(28)31-25/h21-22H,3-20H2,1-2H3 |
Clé InChI |
OSZOOBPAEFARMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















